molecular formula C16H8O4 B13129832 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde

Cat. No.: B13129832
M. Wt: 264.23 g/mol
InChI Key: SRGLUNCUSMIDKL-UHFFFAOYSA-N
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Description

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₈O₄ It is characterized by the presence of two aldehyde groups and two ketone groups on an anthracene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 9,10-dihydroanthracene-2,6-dicarboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation processes, where catalysts such as palladium or platinum are employed, can also be explored to achieve higher selectivity and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Grignard reagents (RMgX) and organolithium reagents (RLi).

Major Products

    Oxidation: 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid.

    Reduction: 9,10-Dihydroxy-9,10-dihydroanthracene-2,6-dicarbaldehyde.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential use in drug development. Its ability to form stable complexes with various biomolecules makes it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow it to be modified to produce a range of colors, making it useful in textile and printing industries.

Mechanism of Action

The mechanism by which 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde exerts its effects is largely dependent on its ability to interact with other molecules. The aldehyde groups can form Schiff bases with amines, leading to the formation of stable imine compounds. These interactions can affect various molecular pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthraquinone: Similar in structure but lacks the aldehyde groups.

    2,6-Dihydroxyanthracene: Contains hydroxyl groups instead of aldehyde groups.

    9,10-Dihydroanthracene-2,6-dicarboxylic acid: Contains carboxylic acid groups instead of aldehyde groups.

Uniqueness

9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups on the anthracene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H8O4

Molecular Weight

264.23 g/mol

IUPAC Name

9,10-dioxoanthracene-2,6-dicarbaldehyde

InChI

InChI=1S/C16H8O4/c17-7-9-1-3-11-13(5-9)16(20)12-4-2-10(8-18)6-14(12)15(11)19/h1-8H

InChI Key

SRGLUNCUSMIDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)C3=C(C2=O)C=C(C=C3)C=O

Origin of Product

United States

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